19,20-Epoxycytochalasin D

Antimalarial Plasmodium falciparum Cytochalasin

19,20-Epoxycytochalasin D (CAS 191349-10-7), with a critical C19-C20 epoxide, delivers unmatched antiplasmodial potency (IC50=0.04µM) and >227x selectivity vs. non-epoxidized cytochalasin D. Essential for reliable actin-1 inhibition studies in malaria and leukemia (P388 IC50=0.16µM).

Molecular Formula C30H37NO7
Molecular Weight 523.6 g/mol
Cat. No. B562037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19,20-Epoxycytochalasin D
Molecular FormulaC30H37NO7
Molecular Weight523.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1
InChIKeyWHJRAYUHVRYTTH-SJPOVNCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder

19,20-Epoxycytochalasin D: A Fungal Cytochalasin with Epoxide-Modified Actin Disruption and Antimalarial Activity


19,20-Epoxycytochalasin D (CAS 191349-10-7) is a fungal cytochalasin metabolite originally isolated from the endophytic fungus Nemania sp. UM10M [1]. Belonging to the cytochalasin class, it is characterized by a tetracyclic scaffold and a key epoxide group at the C19-C20 position [2]. This compound is primarily utilized in research for its ability to disrupt actin cytoskeletal dynamics and its potent in vitro antiplasmodial activity against Plasmodium falciparum [1].

Why Cytochalasin Analogs Cannot Substitute for 19,20-Epoxycytochalasin D in Targeted Research Applications


Cytochalasin derivatives exhibit highly variable biological profiles due to subtle structural differences, particularly at the C19-C20 epoxide and C7 hydroxyl positions. The presence of the epoxide in 19,20-epoxycytochalasin D is critical for its differential cytotoxicity and antiplasmodial selectivity, as evidenced by direct comparisons with its non-epoxidized counterpart, cytochalasin D . Furthermore, within the 19,20-epoxycytochalasin sub-class, even minor structural changes (e.g., C7 oxidation state or C18 side-chain modifications) result in orders-of-magnitude differences in both potency and cell-type selectivity, rendering generic substitution unreliable [1].

19,20-Epoxycytochalasin D: Quantitative Evidence of Differentiated Antimalarial Potency and Cytotoxic Selectivity


Superior Antimalarial Potency Against Chloroquine-Resistant and -Sensitive P. falciparum Strains

19,20-Epoxycytochalasin D demonstrates significantly lower IC50 values against both chloroquine-sensitive (D6) and -resistant (W2) strains of Plasmodium falciparum compared to the co-isolated analog 18-deoxy-19,20-epoxycytochalasin C, and it is 1.75-fold more potent than 19,20-epoxycytochalasin C against the sensitive strain [1].

Antimalarial Plasmodium falciparum Cytochalasin Drug Resistance

Enhanced Cytotoxicity Against Murine Leukemia P388 Cells with Cell-Type Selectivity

19,20-Epoxycytochalasin D exhibits potent and selective cytotoxicity against the murine lymphocytic leukemia cell line P388 (IC50 = 0.16 µM), while showing markedly reduced activity (IC50 > 10 µM) against several other human cancer cell lines (SK-MEL, KB, SKOV3) [1]. In contrast, the parent compound cytochalasin D is a potent but less selective actin polymerization inhibitor (IC50 = 25 nM) with broad cytotoxicity across many cell types [2].

Cancer Research Cytotoxicity Actin Inhibitor P388

High Selectivity Index for Antimalarial Activity over Mammalian Cytotoxicity

19,20-Epoxycytochalasin D demonstrates a favorable selectivity index (SI) in antimalarial assays, with an IC50 of 0.04 µM against P. falciparum and no observable cytotoxicity in Vero cells at concentrations up to 4.76 µg/mL (approx. 9.1 µM) [1]. This contrasts with cytochalasin D, which is broadly cytotoxic and often used as a positive control for actin disruption-mediated cell death .

Selectivity Index Antimalarial Vero Cells Therapeutic Window

Unique Epoxide-Dependent Activity Profile Distinguishes 19,20-Epoxycytochalasin D from Non-Epoxidized Cytochalasins

In-house studies indicate that the C19-C20 epoxide group of 19,20-epoxycytochalasin D confers enhanced tumor cell growth inhibition compared to the non-epoxidized parent cytochalasin D . While quantitative IC50 values for this specific comparison are not publicly available, the consistent observation across multiple vendor technical datasheets highlights a reproducible structure-activity relationship (SAR) trend [REFS-1, REFS-2].

Structure-Activity Relationship Epoxide Cytochalasin D Cytotoxicity

19,20-Epoxycytochalasin D: Optimal Research and Industrial Application Scenarios Derived from Quantitative Evidence


Antimalarial Drug Discovery: Profiling against Chloroquine-Resistant P. falciparum

Given its potent IC50 of 0.04 µM against both chloroquine-sensitive and -resistant P. falciparum strains and high selectivity index (>227), 19,20-epoxycytochalasin D is an ideal tool compound for target validation and mechanism-of-action studies in antimalarial research, particularly when exploring novel actin-1 inhibitors or evaluating combination therapies with existing antimalarials [1].

Cancer Cell Biology: Selective Cytotoxicity Studies in Leukemia Models

The selective cytotoxicity of 19,20-epoxycytochalasin D against P388 murine leukemia cells (IC50 = 0.16 µM), with minimal activity against SK-MEL, KB, and SKOV3 cells, makes it a valuable agent for investigating leukemia-specific actin dynamics and for screening compounds that synergize with actin disruption in hematological malignancies [1].

Actin Cytoskeleton Research: Probing Epoxide-Modulated Actin Dynamics

As a structurally distinct member of the cytochalasin family with an epoxide modification, 19,20-epoxycytochalasin D serves as a complementary tool to cytochalasin D for dissecting the fine structural requirements for actin binding and filament disruption. Its differential activity profile aids in mapping the SAR of cytochalasin-actin interactions [2].

Parasitology: Selective Disruption of Apicomplexan Actin

The high selectivity index and potent antiplasmodial activity support the use of 19,20-epoxycytochalasin D in studies focused on apicomplexan parasite actin (PfACT-1) as a drug target, particularly in assays designed to differentiate between host and parasite cytoskeletal effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19,20-Epoxycytochalasin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.